A Comprehensive Technical Guide to 9-Mesityl-2,7,10-trimethylacridinium Perchlorate as a Potent Photoredox Catalyst
A Comprehensive Technical Guide to 9-Mesityl-2,7,10-trimethylacridinium Perchlorate as a Potent Photoredox Catalyst
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 9-Mesityl-2,7,10-trimethylacridinium perchlorate, a highly efficient and powerful organic photoredox catalyst. We will explore its core physicochemical properties, the fundamental principles governing its catalytic activity, a representative synthetic strategy, and its applications in modern organic chemistry. This document is designed to serve as a key resource for researchers and drug development professionals, offering field-proven insights and detailed experimental protocols to enable the successful application of this catalyst in complex chemical transformations. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols grounded in authoritative scientific principles.
Core Physicochemical Properties
9-Mesityl-2,7,10-trimethylacridinium perchlorate is a specialized organic salt recognized for its exceptional performance as a visible-light photocatalyst.[1] Its structure is meticulously designed to provide a unique combination of photophysical and electrochemical properties, making it a valuable tool for initiating challenging chemical reactions under mild conditions.[2]
The core of the molecule is the acridinium moiety, a planar aromatic system that readily absorbs visible light. The nitrogen atom is quaternized with a methyl group at the 10-position. Critically, the bulky 9-mesityl (2,4,6-trimethylphenyl) group is positioned perpendicular to the acridinium plane. This steric hindrance plays a crucial role in preventing catalyst dimerization and protecting the excited state from unwanted quenching pathways, thereby extending its lifetime and enhancing its catalytic efficiency. The additional methyl groups at the 2 and 7 positions can be used to fine-tune the electronic properties of the acridinium core.
Below is a summary of its key quantitative data:
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₆ClNO₄ | [2][3] |
| Molecular Weight | 439.94 g/mol | [2][3] |
| CAS Number | 1216909-33-9 | [3] |
| Appearance | White to Yellow to Green powder/crystal | [3] |
| Purity | >98.0% (HPLC) | [3] |
The Principle of Acridinium-Based Photoredox Catalysis
The utility of 9-Mesityl-2,7,10-trimethylacridinium perchlorate stems from its ability to act as a photo-oxidant. Upon absorption of visible light (typically blue light), the catalyst transitions from its ground state (PC) to a high-energy electronically excited state (PC*).[2] This excited state is a powerful oxidant, capable of abstracting a single electron from a suitable organic substrate (Substrate).
This single-electron transfer (SET) event generates the radical cation of the substrate (Substrate•+) and the reduced, radical form of the photocatalyst (PC•). The highly reactive substrate radical cation can then undergo a variety of desired chemical transformations, such as C-H bond cleavage, fragmentation, or reaction with other nucleophiles to form the final product. The reduced photocatalyst is then regenerated back to its ground state by a terminal oxidant (often molecular oxygen or another sacrificial agent), closing the catalytic cycle. The long lifetime of the excited state is a key feature that makes this catalyst particularly effective for electron transfer processes.[2][4]
The general mechanism is depicted below:
Caption: General mechanism of acridinium photoredox catalysis.
Synthesis and Structural Elucidation
While specific proprietary synthesis methods may vary, a general and plausible synthetic route for acridinium salts like 9-Mesityl-2,7,10-trimethylacridinium perchlorate can be derived from established chemical literature. The synthesis of the related compound, 9-mesityl-10-methylacridinium perchlorate, often starts from N-methylacridone.[1]
A representative strategy would involve:
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Starting Material: The synthesis would likely begin with a 2,7-dimethylacridone precursor.
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N-Alkylation: The acridone nitrogen is alkylated using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) to yield 2,7,10-trimethylacridone.
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Grignard/Organolithium Addition: The key step involves the nucleophilic addition of a mesityl organometallic reagent, such as mesitylmagnesium bromide or mesityllithium, to the carbonyl group of the trimethylacridone.[1] This forms a tertiary alcohol intermediate.
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Dehydration and Aromatization: The intermediate is then subjected to acidic conditions. Treatment with an acid like perchloric acid (HClO₄) facilitates dehydration and rearomatization of the central ring, trapping the acridinium cation with the perchlorate counter-ion to yield the final product.[1]
Structural Elucidation: The identity and purity of the final product are confirmed using standard analytical techniques:
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NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected proton and carbon environments.
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Mass Spectrometry (MS): To verify the molecular weight of the cationic fragment.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound, which is typically expected to be >98%.[3]
Applications in Modern Organic Synthesis
9-Mesityl-2,7,10-trimethylacridinium perchlorate is a catalyst of choice for a range of challenging transformations due to its strong oxidizing power in the excited state.[2] It enables reactions under visible light irradiation, providing a mild and sustainable alternative to traditional methods that often require harsh reagents or high temperatures.
Key application areas include:
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C–H Functionalization: The catalyst can initiate the selective functionalization of otherwise inert C–H bonds, a highly sought-after transformation in drug discovery and development.[2]
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Cross-Coupling Reactions: It facilitates various cross-coupling reactions, enabling the formation of complex molecular architectures.[2]
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Radical-Mediated Processes: The catalyst is an excellent initiator for radical reactions, including thiol-ene reactions and polymerizations.[4][5] Its ability to generate radical cations from neutral precursors is central to its function.[4]
The high photostability and long-lived excited state also make it a valuable tool for mechanistic studies to probe electron transfer pathways in complex reaction systems.[2]
Field-Proven Experimental Protocol: A Representative Photoredox Reaction
This section provides a detailed, self-validating protocol for a generic photoredox reaction using 9-Mesityl-2,7,10-trimethylacridinium perchlorate. The rationale behind each critical step is explained to ensure reproducibility and success.
Objective: To perform a model C-H activation/functionalization reaction.
Caption: Standard experimental workflow for a photoredox reaction.
Methodology:
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Reagent Preparation:
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To a 4 mL borosilicate glass vial equipped with a magnetic stir bar, add the primary substrate (1.0 equiv.), the coupling partner (1.5 equiv.), and any required base or additive.
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Add the desired reaction solvent (e.g., acetonitrile, DMF, 2.0 mL).
-
Application Scientist's Note: Solvent choice is critical. Aprotic polar solvents are typically preferred as they can dissolve the catalyst salt and substrates. Ensure the solvent is anhydrous and of high purity, as impurities can interfere with the reaction.
-
-
Catalyst Addition:
-
In an environment with subdued light (to prevent premature activation), add 9-Mesityl-2,7,10-trimethylacridinium perchlorate (1-2 mol%).
-
Application Scientist's Note: The catalyst is highly colored and potent. Weigh it carefully and avoid exposing it to direct bright light for extended periods before the reaction is initiated. A low catalyst loading is typically sufficient.
-
-
Vessel Sealing:
-
Immediately seal the vial with a septum cap.
-
Application Scientist's Note: A secure seal is essential for the subsequent degassing step and to maintain an inert atmosphere throughout the reaction.
-
-
Degassing:
-
Sparge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes by inserting a needle through the septum for gas inlet and another for outlet.
-
Application Scientist's Note: This is arguably the most critical step for reproducibility. Molecular oxygen is a highly efficient quencher of the catalyst's excited state. Failure to rigorously remove oxygen will lead to low or no product formation. The "freeze-pump-thaw" method (3 cycles) is a more rigorous alternative for particularly sensitive reactions.
-
-
Reaction Initiation:
-
Place the sealed, degassed vial in a photoreactor setup. This typically consists of a holder positioned at a fixed distance from a high-intensity LED light source (e.g., 450 nm).
-
Ensure a cooling fan is directed at the vial to maintain a constant temperature (typically room temperature).
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Application Scientist's Note: Exothermic reactions or intense irradiation can heat the vial. Maintaining a constant temperature is crucial for consistent results and preventing thermal side reactions. The distance from the light source must be kept constant across experiments for comparable results.
-
-
Monitoring and Workup:
-
Allow the reaction to stir under irradiation for the predetermined time (e.g., 12-24 hours). The reaction can be monitored by taking small aliquots via syringe and analyzing by TLC, LC-MS, or GC-MS.
-
Upon completion, turn off the light source. Quench the reaction as appropriate (e.g., by adding a solvent like ethyl acetate and washing with water).
-
Analyze the crude mixture and purified product to determine yield and purity.
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Handling, Storage, and Safety
As a highly reactive chemical and potent oxidizer, 9-Mesityl-2,7,10-trimethylacridinium perchlorate requires careful handling and storage.
| Safety & Handling Parameter | Recommendation | Source |
| Hazard Classification | Oxidizer (UN1479, Class 5.1) | [3] |
| Hazard Statements | H272: May intensify fire; oxidizer. | [3] |
| Precautionary Statements | P210: Keep away from heat.P220: Keep/Store away from clothing/combustible materials. | [3] |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. | [6] |
| Storage Conditions | Refrigerated (0-10°C), in a cool, dark, and dry place. | [3] |
| Handling | Handle in a well-ventilated area. Avoid creating dust. Prevent contact with skin, eyes, and clothing. | [6] |
Application Scientist's Note: The perchlorate anion makes this compound a strong oxidizer. It must never be stored with or allowed to come into contact with combustible materials like paper, wood, or flammable solvents, as this can create a fire hazard.[3][6] Ensure all spatulas and weighing papers are clean and free of other chemical residues before use.
Conclusion and Future Outlook
9-Mesityl-2,7,10-trimethylacridinium perchlorate is a state-of-the-art organic photocatalyst that has significantly expanded the toolkit of synthetic chemists. Its robust nature, high oxidizing potential, and ability to function under mild, visible-light conditions make it an invaluable asset for the construction of complex molecules, particularly in the fields of pharmaceutical and materials science. Future research will likely focus on expanding its applications to new reaction classes, developing asymmetric variants for stereoselective synthesis, and immobilizing the catalyst on solid supports for enhanced recyclability and use in flow chemistry systems.
References
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PubChem. (n.d.). 9-Mesityl-10-methylacridinium Perchlorate. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). 9-Mesityl-10-methylacridinium Perchlorate | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst | Request PDF. Retrieved from [Link]
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MySkinRecipes. (n.d.). 9-Mesityl-2,7,10-trimethylacridinium Perchlorate. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Photochemical Stability of the 9-Mesityl-10-methylacridinium Cation | Request PDF. Retrieved from [Link]
Sources
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- 3. 9-Mesityl-2,7,10-trimethylacridinium Perchlorate | 1216909-33-9 | TCI AMERICA [tcichemicals.com]
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